2-[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide
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Overview
Description
2-[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a furan ring, a pyrrolo[2,3-d]pyrimidine core, and a sulfanyl-N-(3-hydroxyphenyl)acetamide moiety
Preparation Methods
The synthesis of 2-[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide involves several steps. The most common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the pyrrolo[2,3-d]pyrimidine core with a furan-2-ylmethyl halide.
Attachment of the sulfanyl-N-(3-hydroxyphenyl)acetamide moiety: This is usually done through a nucleophilic substitution reaction where the sulfanyl group is introduced, followed by the acylation with 3-hydroxyphenyl acetic acid.
Chemical Reactions Analysis
2-[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the furan ring, leading to dihydrofuran derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including antibacterial and anticancer properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets in the cell. The compound is believed to inhibit certain enzymes or receptors, leading to disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect cell cycle regulation and apoptosis pathways.
Comparison with Similar Compounds
Similar compounds to 2-[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide include other pyrimidine derivatives such as:
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
Pyrido[2,3-d]pyrimidin-4-ones: Similar in structure, these compounds are known for their antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-14(2)25(10-17-7-4-8-28-17)20-19(13)21(23-12-22-20)29-11-18(27)24-15-5-3-6-16(26)9-15/h3-9,12,26H,10-11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHMSHKCOFNIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SCC(=O)NC3=CC(=CC=C3)O)CC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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